1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and a thiophene ring
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The thiophene ring can participate in coupling reactions, forming larger conjugated systems.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid include other pyrazole derivatives with different substituents. For example:
1-(2-Chlorophenyl)-3-(furan-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
1-(2-Chlorophenyl)-3-(pyridin-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties .
Properties
CAS No. |
618382-88-0 |
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Molecular Formula |
C14H9ClN2O2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-4-1-2-5-11(9)17-12(14(18)19)8-10(16-17)13-6-3-7-20-13/h1-8H,(H,18,19) |
InChI Key |
JTPLVOMSOSVCBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O)Cl |
Origin of Product |
United States |
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